1,1,4-Triphenyl-1,2-dihydrophthalazine
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Overview
Description
1,1,4-Triphenyl-1,2-dihydrophthalazine is an organic compound with the molecular formula C26H20N2 It is a derivative of phthalazine and is characterized by the presence of three phenyl groups attached to the phthalazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,4-Triphenyl-1,2-dihydrophthalazine can be synthesized through a multi-step process involving the condensation of appropriate starting materials. One common method involves the reaction of benzaldehyde with hydrazine to form a hydrazone intermediate, which is then cyclized to produce the desired phthalazine derivative. The reaction typically requires the use of a solvent such as ethanol and may be catalyzed by an acid or base to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1,1,4-Triphenyl-1,2-dihydrophthalazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phthalazine-1,4-dione derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phthalazine-1,4-dione derivatives, while substitution reactions can produce a wide range of functionalized derivatives .
Scientific Research Applications
1,1,4-Triphenyl-1,2-dihydrophthalazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use as a precursor for the development of pharmaceutical agents with various therapeutic effects.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,1,4-Triphenyl-1,2-dihydrophthalazine involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Phthalazine-1,4-dione: A closely related compound with similar structural features but different reactivity and applications.
2,3-Dihydrophthalazine-1,4-dione: Another derivative with distinct chemical properties and biological activities.
Uniqueness
1,1,4-Triphenyl-1,2-dihydrophthalazine is unique due to the presence of three phenyl groups, which impart specific steric and electronic effects. These effects influence its reactivity and interactions with other molecules, making it a valuable compound for various research applications .
Properties
CAS No. |
62761-79-9 |
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Molecular Formula |
C26H20N2 |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
1,1,4-triphenyl-2H-phthalazine |
InChI |
InChI=1S/C26H20N2/c1-4-12-20(13-5-1)25-23-18-10-11-19-24(23)26(28-27-25,21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-19,28H |
InChI Key |
LKHSBDRKSODKIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(C3=CC=CC=C32)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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